molecular formula C20H24O8 B14801116 (2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A

(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A

Cat. No.: B14801116
M. Wt: 392.4 g/mol
InChI Key: ZTWZAVCISGQPJH-HUSUDBNBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol involves multiple steps, typically starting with the preparation of the core furan ring. The reaction conditions often include the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved. For instance, the use of chiral catalysts can help in obtaining the desired enantiomeric form of the compound.

Industrial Production Methods

Industrial production of Vladinol A may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Vladinol A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Vladinol A has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Vladinol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vladinol A include other phenolic compounds and furan derivatives, such as:

Uniqueness

What sets Vladinol A apart from these similar compounds is its unique combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

(3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18?,19-,20+/m1/s1

InChI Key

ZTWZAVCISGQPJH-HUSUDBNBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@]2(COC([C@]2(CO)O)C3=CC(=C(C=C3)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O

Origin of Product

United States

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